molecular formula C10H11N3 B13130408 1-(Phthalazin-5-yl)ethanamine

1-(Phthalazin-5-yl)ethanamine

Katalognummer: B13130408
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: VWHUJBOKHOPVKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Phthalazin-5-yl)ethanamine is a compound that belongs to the class of phthalazine derivatives. . This compound is of interest due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phthalazin-5-yl)ethanamine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the reaction of phthalazine with ethanamine under controlled conditions. For instance, phthalazine can be reacted with benzyl amine in ethanol to yield various phthalazinone derivatives .

Industrial Production Methods

Industrial production methods for phthalazine derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yields and purity. For example, the use of diatomite-\(\hbox {SO}_ {3}\hbox {H}\) as a solid acid catalyst in a one-pot three-component condensation reaction has been reported to produce phthalazine derivatives in good to high yields .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Phthalazin-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .

Wissenschaftliche Forschungsanwendungen

1-(Phthalazin-5-yl)ethanamine has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(Phthalazin-5-yl)ethanamine include other phthalazine derivatives like:

Uniqueness

This compound is unique due to its specific structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

1-phthalazin-5-ylethanamine

InChI

InChI=1S/C10H11N3/c1-7(11)9-4-2-3-8-5-12-13-6-10(8)9/h2-7H,11H2,1H3

InChI-Schlüssel

VWHUJBOKHOPVKD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC2=CN=NC=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.